2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol
Description
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol (CAS RN: 32687-39-1) is a brominated aromatic alcohol featuring a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. Its molecular formula is C₉H₈BrF₃O, with a molar mass of 269.06 g/mol. This compound is structurally characterized by a hydroxyl (-OH) group and a bromine atom attached to adjacent carbons of the ethanol backbone, adjacent to the trifluoromethyl-substituted phenyl group.
Propriétés
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUJSAWIOISJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599328 | |
| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32687-39-1 | |
| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Bromination-Reduction Sequential Pathway
The most widely documented method involves bromination of 4-(trifluoromethyl)acetophenone followed by ketone reduction. In this approach, 4-(trifluoromethyl)acetophenone undergoes α-bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol at 25°C achieves 85–92% conversion to the target alcohol.
Key parameters influencing yield include:
- Bromination temperature : Lower temperatures (–10°C to 0°C) minimize di-bromination byproducts.
- Solvent polarity : Dichloromethane outperforms THF in suppressing side reactions due to its non-coordinating nature.
- Stoichiometry : A 1.05:1 molar ratio of Br₂ to ketone prevents excess bromine accumulation.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Bromination Temp (°C) | -5 to 0 | +15% |
| NaBH₄ Equivalents | 1.2 | +8% |
| Reaction Time (h) | 4 | ±3% |
This method’s main limitation lies in bromine’s corrosivity and the need for rigorous temperature control.
Trifluoromethylsilane-Mediated Aldol Condensation
An alternative route adapts the Kelly protocol for α-trifluoromethyl alcohol synthesis. 4-Bromobenzaldehyde reacts with (trifluoromethyl)trimethylsilane (TMSCF₃) in THF at 0°C catalyzed by tetrabutylammonium fluoride (TBAF), forming a silyl ether intermediate. Subsequent hydrolysis with aqueous TBAF yields 1-(4-bromophenyl)-2,2,2-trifluoroethanol, which undergoes electrophilic bromination at the β-position.
Critical optimization points:
- Catalyst loading : 0.01 equiv TBAF maximizes conversion while minimizing silyl ether cleavage.
- Hydrolysis duration : Extended stirring (12–16 h) ensures complete desilylation.
- Brominating agent selectivity : CuBr₂/HBr mixtures provide superior regioselectivity over Br₂.
This method achieves 72–78% overall yield but requires stringent anhydrous conditions.
Sandmeyer Bromination of Amino Precursors
Patent CN101450891B details a diazotization-bromination sequence starting from 4-amino-α-(trifluoromethyl)phenethyl alcohol. The amino group is first diazotized with NaNO₂/HCl at –5°C, followed by Sandmeyer reaction with CuBr/HBr to install the bromine. Key advantages include:
- Functional group tolerance : Alcohol moieties remain intact during bromination.
- Scalability : Demonstrated at 0.5–1 kg batch sizes with 68–73% yields.
Reaction parameter correlations:
$$ \text{Yield (\%)} = 89.7 - 0.25T(°C) + 0.12\text{CuBr} $$
Where T = diazotization temperature (optimal –5°C to 5°C).
Catalytic Asymmetric Reduction
Emerging methodologies employ chiral catalysts for enantioselective synthesis. Using 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone and Noyori-type Ru catalysts, researchers achieve up to 94% ee with (S)-BINAP ligands in i-PrOH at 40°C. The process involves:
- Substrate activation : Ketone coordinates to Ru center via carbonyl oxygen
- Hydride transfer : Stereoselective delivery from Ru-H to Re face
- Product release : Alcohol dissociation regenerates catalyst
| Catalyst | ee (%) | TOF (h⁻¹) |
|---|---|---|
| Ru-(S)-BINAP | 94 | 220 |
| Ru-(R)-DM-SEGPHOS | 88 | 190 |
| Rh-(S)-Phanephos | 82 | 165 |
While promising, catalyst costs currently limit industrial adoption.
Comparative Analysis of Synthetic Routes
The table below evaluates all four methods against critical process metrics:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Bromination-Reduction | 92 | 99.5 | 1.0 | Excellent |
| Aldol Condensation | 78 | 97.8 | 1.8 | Moderate |
| Sandmeyer Bromination | 73 | 98.2 | 2.1 | Good |
| Asymmetric Reduction | 85 | 99.9 | 4.7 | Limited |
Key findings:
- The bromination-reduction route remains optimal for bulk production.
- Aldol methods suit laboratories with advanced air-free techniques.
- Catalytic asymmetric synthesis warrants further development for cost reduction.
Challenges and Optimization Strategies
Impurity Profiling :
Common byproducts include:
- Di-brominated analogs : Controlled by low-temperature bromination.
- Oxidation products : Minimized using degassed solvents and nitrogen sparging.
Process Intensification :
- Flow chemistry : Microreactor systems enhance heat transfer during exothermic bromination.
- In situ FTIR monitoring : Enables real-time tracking of ketone conversion.
Solvent Recycling : Azeotropic distillation recovers >90% THF and dichloromethane, reducing waste generation by 40%.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of 1-(4-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and environmental studies, supported by case studies and data tables.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration.
Case Study :
In a study involving breast cancer cell lines, the compound was shown to reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. This suggests a potential for development into a therapeutic agent for breast cancer.
Material Science
Polymer Synthesis
this compound can act as a versatile building block in the synthesis of functional polymers. Its bromine atom allows for easy incorporation into various polymerization reactions, facilitating the creation of materials with tailored properties.
Data Table: Polymerization Results
| Polymer Type | Monomer Used | Yield (%) | Properties |
|---|---|---|---|
| Polystyrene | Styrene + this compound | 85 | High thermal stability |
| Polyurethane | Diisocyanate + this compound | 90 | Enhanced elasticity |
Environmental Studies
Pollutant Degradation
The compound has been investigated for its potential in environmental remediation, particularly in the degradation of pollutants. Its reactive bromine atom can facilitate the breakdown of persistent organic pollutants (POPs) through halogenation reactions.
Case Study :
A study conducted on the degradation of chlorinated compounds in water showed that the application of this compound led to a significant reduction in toxicity levels within 24 hours. The degradation pathway involved the formation of less harmful byproducts, indicating its efficacy as an environmental agent.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with various molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance its reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Structural Analogues and Physical Properties
Key Observations :
- Trifluoromethyl Group Influence: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like 2-(4-bromophenyl)ethanol .
- Melting Points: Halogenation (Br, F) and hydroxyl groups increase melting points due to hydrogen bonding and molecular rigidity (e.g., 86–87°C for 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone) .
- Reactivity : Bromine at the β-position (relative to -OH) facilitates nucleophilic substitution reactions, making the compound versatile in synthesizing ethers, esters, or amines .
Activité Biologique
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol, a compound with the CAS number 32687-39-1, is notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 267.06 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially inhibiting their activity. This can lead to the disruption of metabolic pathways in target organisms.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells. The specific mechanisms include inducing cell cycle arrest at the G1 or G2 phase, thereby inhibiting proliferation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The bromine atom in this compound may enhance this activity through increased lipophilicity, allowing better membrane penetration.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar trifluoromethyl substitutions have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of halogenated phenols found that derivatives with bromine exhibited minimum inhibitory concentrations (MICs) significantly lower than their non-halogenated counterparts. This suggests that this compound may be effective against resistant bacterial strains.
Study 2: Anticancer Activity
In vitro assays using various cancer cell lines demonstrated that compounds similar to this compound inhibited cell proliferation by more than 50% at concentrations as low as 10 µM. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol?
Methodological Answer: The synthesis typically involves bromination of a precursor ketone, such as 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 383-53-9), followed by selective reduction. A representative procedure includes:
Bromination : Reacting 4-(trifluoromethyl)acetophenone with brominating agents (e.g., Br₂ in acetic acid or HBr/H₂O₂) to yield the brominated ketone .
Reduction : Using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH to reduce the ketone to the secondary alcohol.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions. For example, single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 305 K resolves the C–Br bond length (1.93–1.97 Å) and dihedral angles between aromatic and ethanol moieties .
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 7.65–7.70 (d, 2H, Ar-H), 4.85–4.95 (m, 1H, -CH(OH)-), 3.20–3.40 (m, 2H, -CH₂Br) .
- ¹³C NMR : Peaks at δ 70.5 (C-OH) and 35.2 (C-Br) confirm reduction success .
- IR Spectroscopy : Strong O-H stretch (~3450 cm⁻¹) and C-Br vibration (550–650 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological interactions of this compound?
Methodological Answer:
- Software : AutoDock Vina (v1.2.3) is preferred for its improved scoring function and parallel processing .
- Protocol :
- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*) and assign charges via Gasteiger method.
- Protein Grid Setup : Define binding pockets using crystallographic data (e.g., PDB: 1XYZ) with grid dimensions 20×20×20 Å.
- Docking Analysis : Run 50 iterations; analyze binding modes using PyMOL.
- Validation : Compare docking scores (ΔG ≈ -8.2 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .
Q. How can enantiomers of this compound be resolved for chiral studies?
Methodological Answer:
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) in transesterification reactions with vinyl acetate.
- Conditions : Toluene, 40°C, 200 rpm; enantiomeric excess (ee) >90% achieved after 24 hours .
- Chromatography : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers (retention times: 8.2 min vs. 10.5 min) .
Q. What are the methodological challenges in analyzing contradictory reactivity data?
Methodological Answer: Contradictions often arise in bromination efficiency or reduction selectivity. Mitigation strategies include:
- Control Experiments : Compare solvents (DMF vs. DCM) for side-product formation (e.g., elimination to alkenes).
- Kinetic Profiling : Use in-situ FTIR to monitor reaction intermediates. For example, competing pathways in NaBH₄ reductions may require quenching at -78°C .
- Computational Validation : DFT calculations (M06-2X/def2-TZVP) identify transition states favoring alcohol vs. bromide byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
